molecular formula C14H15FeNO3-6 B1246413 1-Carboxy-1'-[(dimethylamino)-carbonyl]ferrocene

1-Carboxy-1'-[(dimethylamino)-carbonyl]ferrocene

Cat. No.: B1246413
M. Wt: 301.12 g/mol
InChI Key: HGUOWKKJSGHCMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Carboxy-1’-[(dimethylamino)carbonyl]ferrocene is an organometallic compound that features a ferrocene core with a carboxyl group and a dimethylaminocarbonyl group attached to it. This compound is known for its unique redox properties and stability, making it a valuable molecule in various scientific and industrial applications .

Preparation Methods

The synthesis of 1-Carboxy-1’-[(dimethylamino)carbonyl]ferrocene typically involves the reaction of ferrocene with appropriate reagents to introduce the carboxyl and dimethylaminocarbonyl groups. One common method involves the acylation of ferrocene with dimethylcarbamoyl chloride followed by carboxylation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Carboxy-1’-[(dimethylamino)carbonyl]ferrocene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like ferric chloride, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include ferrocenium ion and substituted ferrocene derivatives .

Mechanism of Action

The mechanism of action of 1-Carboxy-1’-[(dimethylamino)carbonyl]ferrocene involves its redox properties. The ferrocene core can undergo reversible oxidation and reduction, which is utilized in various applications. The carboxyl and dimethylaminocarbonyl groups can interact with molecular targets through hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

1-Carboxy-1’-[(dimethylamino)carbonyl]ferrocene can be compared with other ferrocene derivatives such as:

    Ferrocene: The parent compound with no substituents, known for its stability and redox properties.

    Ferrocenium ion: The oxidized form of ferrocene, used in various redox reactions.

    1,1’-Diacetylferrocene: A derivative with acetyl groups, used in organic synthesis and catalysis.

Properties

Molecular Formula

C14H15FeNO3-6

Molecular Weight

301.12 g/mol

IUPAC Name

cyclopentanecarboxylic acid;N,N-dimethylcyclopenta-1,3-diene-1-carboxamide;iron

InChI

InChI=1S/C8H10NO.C6H5O2.Fe/c1-9(2)8(10)7-5-3-4-6-7;7-6(8)5-3-1-2-4-5;/h3-6H,1-2H3;1-4H,(H,7,8);/q-1;-5;

InChI Key

HGUOWKKJSGHCMV-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1=CC=C[CH-]1.[CH-]1[CH-][CH-][C-]([CH-]1)C(=O)O.[Fe]

Canonical SMILES

CN(C)C(=O)[C-]1C=CC=C1.[CH-]1[CH-][CH-][C-]([CH-]1)C(=O)O.[Fe]

Synonyms

1-carboxy-1'-((dimethylamino)carbonyl)ferrocene
1-CDMAC-ferrocene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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